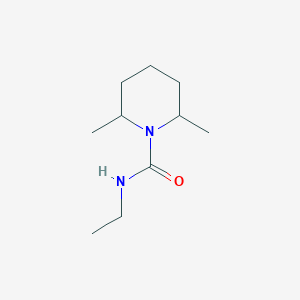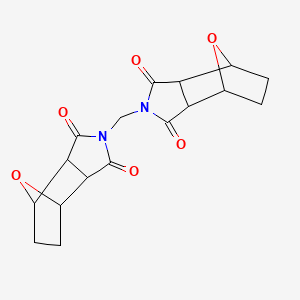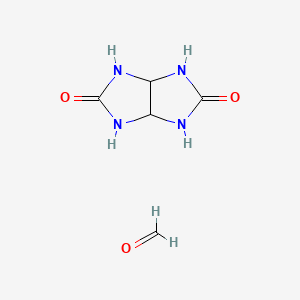
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group, two methyl groups, and a carboxamide group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,6-dimethylpiperidine-1-carboxamide typically involves the following steps:
Formation of 2,6-dimethylpiperidine: This can be achieved through the hydrogenation of 2,6-dimethylpyridine.
N-Ethylation: The 2,6-dimethylpiperidine is then reacted with ethyl iodide in the presence of a base such as sodium hydride to introduce the ethyl group.
Carboxamide Formation: Finally, the N-ethyl-2,6-dimethylpiperidine is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors for the formation of 2,6-dimethylpiperidine.
Continuous Flow N-Ethylation: Employing continuous flow reactors to ensure efficient and consistent N-ethylation.
Automated Carboxamide Formation: Utilizing automated systems for the final carboxamide formation step to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethyl-2,6-dimethylpiperidine-1-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-Ethyl-2,6-dimethylpiperidine-1-carboxylic acid.
Reduction: N-Ethyl-2,6-dimethylpiperidine-1-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpiperidine: Lacks the ethyl and carboxamide groups.
N-Ethylpiperidine: Lacks the methyl groups.
N-Ethyl-2,6-dimethylpiperidine-1-carbothioamide: Contains a carbothioamide group instead of a carboxamide group.
Uniqueness
N-Ethyl-2,6-dimethylpiperidine-1-carboxamide is unique due to the combination of its ethyl, methyl, and carboxamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
67626-45-3 |
|---|---|
Fórmula molecular |
C10H20N2O |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
N-ethyl-2,6-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-4-11-10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3,(H,11,13) |
Clave InChI |
HCQPBWBOAOMENQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N1C(CCCC1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)




![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
